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Introduction
ADG206 is an investigational, masked, Fc-enhanced agonistic monoclonal antibody that

targets CD137 (also known as 4-1BB), a costimulatory receptor primarily expressed on

activated T cells and natural killer (NK) cells.[1][2] Its mechanism of action involves the

selective activation of CD137 in the tumor microenvironment, leading to enhanced T-cell

proliferation, survival, and cytotoxic activity, thereby promoting an anti-tumor immune response.

[1][3] The "masked" design of ADG206 is intended to minimize systemic toxicities by restricting

its activity to the tumor site.[2] Flow cytometry is an indispensable tool for characterizing the

cellular effects of ADG206, enabling detailed analysis of immune cell activation, proliferation,

and effector functions.[4][5]

These application notes provide detailed protocols for the flow cytometric analysis of cells

treated with ADG206, focusing on immunophenotyping of T-cell activation, cell cycle analysis,

and apoptosis assessment.

Data Presentation
The following tables summarize hypothetical quantitative data from flow cytometry experiments

assessing the effects of ADG206 on a co-culture of tumor cells and peripheral blood

mononuclear cells (PBMCs).
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Table 1: Immunophenotyping of T-Cell Activation Markers

Treatment Cell Population % CD69+ % CD25+

Untreated Control CD4+ T-cells 5.2 ± 1.1 8.3 ± 1.5

CD8+ T-cells 4.8 ± 0.9 7.5 ± 1.2

Isotype Control CD4+ T-cells 5.5 ± 1.3 8.1 ± 1.7

CD8+ T-cells 5.1 ± 1.0 7.9 ± 1.4

ADG206 (1 µg/mL) CD4+ T-cells 25.7 ± 3.2 30.1 ± 4.5

CD8+ T-cells 35.4 ± 4.1 42.8 ± 5.3

Table 2: Analysis of T-Cell Proliferation

Treatment Cell Population % Ki-67+

Untreated Control CD4+ T-cells 2.1 ± 0.5

CD8+ T-cells 2.5 ± 0.7

Isotype Control CD4+ T-cells 2.3 ± 0.6

CD8+ T-cells 2.8 ± 0.8

ADG206 (1 µg/mL) CD4+ T-cells 15.8 ± 2.5

CD8+ T-cells 22.1 ± 3.1

Table 3: Apoptosis of Tumor Cells in Co-culture

Treatment % Annexin V+ Tumor Cells

Untreated Control 8.2 ± 1.5

Isotype Control 8.5 ± 1.7

ADG206 (1 µg/mL) 35.6 ± 4.8
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Experimental Protocols
Cell Culture and ADG206 Treatment
This protocol describes the co-culture of tumor cells and PBMCs for evaluating the

immunomodulatory effects of ADG206.

Materials:

Target tumor cell line (e.g., MC-38, CT26)

Human Peripheral Blood Mononuclear Cells (PBMCs)

Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)

ADG206 antibody

Isotype control antibody

Cell culture plates (96-well, 24-well, or 6-well)

Incubator (37°C, 5% CO2)

Procedure:

Seed target tumor cells in a 24-well plate at a density of 1 x 10^5 cells/well and allow them to

adhere overnight.

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

The following day, remove the culture medium from the tumor cells and add 5 x 10^5 PBMCs

to each well.

Add ADG206 or an isotype control antibody to the desired final concentration (e.g., 1 µg/mL).

Include an untreated control well.

Co-culture the cells for 48-72 hours in a humidified incubator at 37°C with 5% CO2.

Immunophenotyping of T-Cell Activation
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This protocol details the staining of cell surface markers to identify and characterize activated

T-cell populations.

Materials:

ADG206-treated co-culture cells

FACS buffer (PBS + 2% FBS + 0.1% sodium azide)

Fluorochrome-conjugated antibodies:

Anti-human CD3

Anti-human CD4

Anti-human CD8

Anti-human CD69

Anti-human CD25

Fixable Viability Dye

96-well V-bottom plate

Centrifuge

Flow cytometer

Procedure:

Harvest cells from the co-culture plate and transfer to a 96-well V-bottom plate.

Centrifuge at 300 x g for 5 minutes and discard the supernatant.

Resuspend the cell pellet in 100 µL of FACS buffer containing the fixable viability dye and

incubate for 20 minutes at 4°C, protected from light.

Wash the cells with 200 µL of FACS buffer, centrifuge, and discard the supernatant.
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Resuspend the cell pellet in 50 µL of FACS buffer containing the antibody cocktail (anti-CD3,

-CD4, -CD8, -CD69, -CD25).

Incubate for 30 minutes at 4°C, protected from light.

Wash the cells twice with 200 µL of FACS buffer.

Resuspend the final cell pellet in 200 µL of FACS buffer for flow cytometry analysis.

Intracellular Staining for Proliferation (Ki-67)
This protocol is for the detection of the nuclear proliferation marker Ki-67.

Materials:

ADG206-treated co-culture cells stained for surface markers (from the immunophenotyping

protocol)

Fixation/Permeabilization Buffer

Permeabilization Buffer

Fluorochrome-conjugated anti-human Ki-67 antibody

FACS buffer

Procedure:

Following surface staining (step 7 of the immunophenotyping protocol), resuspend the cells

in 100 µL of Fixation/Permeabilization buffer.

Incubate for 30 minutes at 4°C, protected from light.

Wash the cells twice with 200 µL of Permeabilization Buffer.

Resuspend the cell pellet in 50 µL of Permeabilization Buffer containing the anti-Ki-67

antibody.

Incubate for 30 minutes at 4°C, protected from light.
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Wash the cells twice with 200 µL of Permeabilization Buffer.

Resuspend the final cell pellet in 200 µL of FACS buffer for flow cytometry analysis.

Apoptosis Assay (Annexin V/Propidium Iodide)
This protocol is for the detection of apoptosis in tumor cells.

Materials:

ADG206-treated co-culture cells

Annexin V Binding Buffer

Fluorochrome-conjugated Annexin V

Propidium Iodide (PI) staining solution

Fluorochrome-conjugated antibody against a tumor-specific marker (to distinguish from

PBMCs)

FACS buffer

Procedure:

Harvest cells from the co-culture and wash once with cold PBS.

Resuspend the cells in 100 µL of Annexin V Binding Buffer.

Add the anti-tumor specific marker antibody and incubate for 20 minutes at 4°C.

Wash the cells with 1 mL of Annexin V Binding Buffer.

Resuspend the cells in 100 µL of Annexin V Binding Buffer.

Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI staining solution.

Incubate for 15 minutes at room temperature in the dark.
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Add 400 µL of Annexin V Binding Buffer and analyze immediately by flow cytometry.

Mandatory Visualizations
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Caption: Mechanism of action of ADG206 in the tumor microenvironment.
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Staining Protocols

Data Analysis
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Caption: Experimental workflow for flow cytometry analysis of ADG206-treated cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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